3-Methoxyestra-2,5(10)-dien-17beta-ol

Estrogen Receptor Modulation Skin Biology Postmenopausal Research

3-Methoxyestra-2,5(10)-dien-17β-ol (CAS 1091-93-6) is a strategically differentiated synthetic steroidal estrogen. Its unique 3‑methoxy and 2,5(10)‑diene modifications confer distinct lipophilicity (LogP 5.62), a time‑dependent ERβ/ERα modulation profile, and critical utility as a direct synthetic precursor to Tibolone. Essential for laboratories conducting ER‑subtype‑specific skin aging research, steroid synthesis scale‑up, and formulation studies of highly lipophilic APIs. Procure with confidence for reproducible, differentiated research outcomes.

Molecular Formula C19H28O2
Molecular Weight 288.4 g/mol
CAS No. 1091-93-6
Cat. No. B046425
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Methoxyestra-2,5(10)-dien-17beta-ol
CAS1091-93-6
Synonyms3-Methoxy-19-norandrosta-2(3),5(10)-dien-17β-ol;  3-Methyloxyestr-2,5(10)-dien-17β-ol;  NSC 67575;  1,4-Dihydro-3,17-estradiol 3-methyl ether;  (8R,9S,13S,14S,17S)-3-Methoxy-13-methyl-4,6,7,8,9,11,12,13,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren
Molecular FormulaC19H28O2
Molecular Weight288.4 g/mol
Structural Identifiers
SMILESCC12CCC3C(C1CCC2O)CCC4=C3CC=C(C4)OC
InChIInChI=1S/C19H28O2/c1-19-10-9-15-14-6-4-13(21-2)11-12(14)3-5-16(15)17(19)7-8-18(19)20/h4,15-18,20H,3,5-11H2,1-2H3/t15-,16-,17+,18+,19+/m1/s1
InChIKeyXFFZLECPCHQJIR-GFEQUFNTSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Methoxyestra-2,5(10)-dien-17beta-ol: Key Properties and CAS 1091-93-6 for Scientific Procurement


3-Methoxyestra-2,5(10)-dien-17beta-ol (CAS 1091-93-6), also known as 1,4-dihydroestradiol 3-methyl ether, is a synthetic steroidal estrogen derivative with the molecular formula C19H28O2 and a molecular mass of 288.42 g/mol [1]. It belongs to the class of 17-hydroxy steroids and features a structurally unique dienol ether system (2,5(10)-diene) and a 3-methoxy group [2][3]. This compound is distinguished from endogenous estrogens like 17β-estradiol by these specific modifications, which critically influence its biological activity, physicochemical properties, and role as a versatile intermediate in steroid synthesis [1].

Why Generic Substitution Fails for 3-Methoxyestra-2,5(10)-dien-17beta-ol


Substituting 3-Methoxyestra-2,5(10)-dien-17beta-ol with a generic estrogen analog like 17β-estradiol or 3-methoxyestrone is not scientifically valid due to fundamentally different chemical and biological profiles. The compound's 3-methoxy and 2,5(10)-diene modifications confer a distinct combination of lipophilicity (LogP 5.62) [1], a unique ERβ/ERα ratio modulation profile in specific cell types [2], and a critical role as a direct synthetic precursor for the clinically used compound Tibolone [3]. These quantifiable differences mean that performance in assays or synthetic routes cannot be reliably extrapolated from in-class compounds. The following sections provide the quantitative evidence supporting this differentiation.

Quantitative Differentiation Guide for 3-Methoxyestra-2,5(10)-dien-17beta-ol Procurement


Unique ERβ/ERα Ratio Modulation in Skin Fibroblasts Compared to Estradiol

Unlike 17β-estradiol, which typically upregulates both ERα and ERβ to varying degrees depending on tissue, 3-Methoxyestra-2,5(10)-dien-17beta-ol demonstrates a specific, time-dependent effect on the ERβ/ERα ratio in skin fibroblasts from postmenopausal women. The compound was shown to significantly increase mRNA expression of both ER subtypes while concurrently decreasing the ERβ/ERα ratio in a time-dependent manner [1].

Estrogen Receptor Modulation Skin Biology Postmenopausal Research

Key Synthetic Intermediate for Tibolone: A Verifiable Industrial Role

A definitive industrial application of 3-Methoxyestra-2,5(10)-dien-17beta-ol is as the critical synthetic intermediate in the patented production of Tibolone. The process involves a Birch reduction of a precursor to yield the target compound, which is then oxidized and further elaborated to produce Tibolone [1]. This role is not shared by other simple estrogen analogs like estradiol or 3-methoxyestrone.

Steroid Synthesis Pharmaceutical Intermediate Tibolone Production

Quantifiable Physicochemical Properties: Lipophilicity (LogP) and Water Solubility

3-Methoxyestra-2,5(10)-dien-17beta-ol has a reported LogP of 5.62 at 25°C, indicating high lipophilicity, and a low water solubility of 5 mg/L at 25°C [1]. These values are distinct from those of its parent compound, 17β-estradiol, which has a LogP of approximately 4.0 and water solubility of ~3.6 mg/L (estimated) [2]. The 1.6-unit increase in LogP is a direct consequence of the 3-methoxy and diene modifications and will significantly impact membrane permeability and distribution in biological systems.

Physicochemical Properties ADME Formulation Development

Safety and Handling Profile: ECHA Classification as a Reproductive Toxicant

According to the ECHA C&L Inventory, 3-Methoxyestra-2,5(10)-dien-17beta-ol is classified as Repr. 2 (H361fd: Suspected of damaging fertility and the unborn child), Lact. (H362: May cause harm to breast-fed children), and is very toxic to aquatic life (H410) [1]. This specific hazard profile, particularly the reproductive toxicity warning, differentiates it from many other steroid analogs that may not carry this specific classification and mandates specific handling and disposal protocols.

Safety Data Regulatory Compliance Laboratory Handling

Optimal Research and Industrial Applications for 3-Methoxyestra-2,5(10)-dien-17beta-ol


Investigating Tissue-Specific Estrogen Receptor Modulation in Skin Biology

Based on its unique, time-dependent modulation of the ERβ/ERα mRNA ratio in postmenopausal skin fibroblasts [1], 3-Methoxyestra-2,5(10)-dien-17beta-ol is an ideal research tool for studies dissecting ER subtype-specific functions in skin aging, wound healing, or dermatological conditions. Its differential effect compared to estradiol makes it valuable for understanding estrogenic pathways in cutaneous biology.

Synthesis and Production of Tibolone

This compound is a critical, patented intermediate in the synthesis of Tibolone, a synthetic steroid used clinically [1]. Procurement is essential for pharmaceutical and chemical laboratories involved in the scale-up synthesis of Tibolone or related 19-norandrostane derivatives.

Physicochemical Profiling and Formulation Feasibility Studies

The high lipophilicity (LogP 5.62) and low water solubility (5 mg/L) of this compound [1] make it a useful model compound for studying the formulation challenges of highly lipophilic steroids. It can be employed in solubility enhancement experiments, permeability assays (e.g., PAMPA, Caco-2), and the development of novel drug delivery systems for hydrophobic active pharmaceutical ingredients.

Control and Reference Standard for Environmental and Safety Testing

Given its ECHA classification as a reproductive toxicant and environmental hazard (H361fd, H362, H410) [1], this compound is a necessary analytical standard for environmental monitoring laboratories and for ensuring proper safety and disposal compliance in industrial settings where it is manufactured or used.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

10 linked technical documents
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